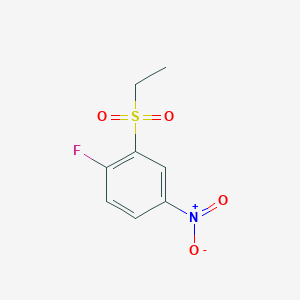

2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene

Description

Properties

Molecular Formula |

C8H8FNO4S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-ethylsulfonyl-1-fluoro-4-nitrobenzene |

InChI |

InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |

InChI Key |

YFXSHURBWZGAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene typically involves the nitration of 2-(Ethylsulfonyl)-1-Fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents. This ensures high yield and purity of the final product.

Types of Reactions:

Reduction: The nitro group in 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Oxidation: Hydrogen peroxide, peracids.

Major Products:

Reduction: 2-(Ethylsulfonyl)-1-Fluoro-4-Aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene exhibit promising anticancer properties. The compound acts as a potent inhibitor of certain cancer cell lines, particularly through mechanisms involving the modulation of cellular signaling pathways. For instance, research indicates that the nitro group significantly enhances the compound's ability to induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies show that it exhibits significant inhibitory effects against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis suggests that modifications to the sulfonyl and nitro groups can enhance its antimicrobial efficacy .

Antimalarial Activity

A detailed structure-activity relationship study revealed that modifications of the compound could lead to enhanced antiplasmodial activity. Fluorinated analogues demonstrated improved potency against Plasmodium falciparum, with some derivatives showing low nanomolar activity . This makes it a candidate for further development in antimalarial therapies.

Material Science Applications

Polymer Synthesis

2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene is utilized in the synthesis of specialized polymers. Its ability to act as a reactive monomer allows for the development of polymers with tailored properties, such as increased thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and durability .

Coatings and Adhesives

The compound's unique chemical structure makes it suitable for use in high-performance coatings and adhesives. Its incorporation into formulations can improve adhesion and resistance to environmental degradation. Studies have indicated that coatings containing this compound exhibit superior performance in harsh conditions, making them ideal for industrial applications .

Environmental Applications

Pollutant Detection

Recent advancements have explored the use of 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene in environmental monitoring. Its reactivity allows it to be used as a probe for detecting specific pollutants in water sources. Analytical methods employing this compound have shown high sensitivity and selectivity for target analytes, facilitating effective environmental assessments .

Biodegradation Studies

Research on the biodegradability of this compound indicates potential pathways for microbial degradation. Understanding these pathways is crucial for assessing the environmental impact of compounds containing similar structures and for developing bioremediation strategies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl-Substituted Fluoronitrobenzenes

*Similarity scores based on structural and functional group alignment (0–1 scale).

- Reactivity : Methylsulfonyl analogs (e.g., 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene) exhibit faster nucleophilic aromatic substitution (SNAr) due to reduced steric bulk compared to ethanesulfonyl derivatives .

- Electronic Effects : The electron-withdrawing nitro and sulfonyl groups synergistically activate the aromatic ring for electrophilic attacks, but the ethanesulfonyl group’s larger size may slow down certain reactions compared to methylsulfonyl counterparts .

Biological Activity

2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene is an organic compound notable for its unique structure, which includes a nitro group, a fluorine atom, and an ethanesulfonyl moiety attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 233.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry.

The compound's reactivity is influenced by its functional groups:

- Nitro Group : Known for its electrophilic properties, facilitating nucleophilic substitution reactions.

- Ethanesulfonyl Group : Acts as an electrophile in sulfonylation reactions with nucleophiles such as alcohols and amines.

Biological Activity

Research indicates that 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene exhibits several biological activities:

Antiviral Potential

A study highlighted the compound's potential as a non-nucleoside inhibitor of the RNA-dependent RNA polymerase enzyme NS5B, crucial in the treatment of viral infections such as hepatitis C. In enzymatic assays, it exhibited significant inhibitory activity with an against various genotypes of the virus .

Antiproliferative Effects

Chalcone derivatives, which share structural similarities with 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene, have demonstrated a wide spectrum of biological activities including antiproliferative effects against cancer cell lines. The presence of the nitro and sulfonyl groups may contribute to these effects by interacting with cellular targets .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene provides insights into its biological activity. The following table summarizes the structural features and their potential impacts on biological reactivity:

| Functional Group | Role | Impact on Activity |

|---|---|---|

| Nitro Group | Electrophile | Facilitates nucleophilic attack; potential for reduction reactions |

| Ethanesulfonyl Group | Electrophile in sulfonylation | Reacts with nucleophiles to form sulfonamides |

| Fluorine Atom | Enhances lipophilicity | May improve membrane permeability |

Case Studies and Research Findings

- Inhibition of NS5B : In a comparative study, various compounds were tested for their ability to inhibit NS5B. The results indicated that modifications to the linker regions significantly affected potency and stability, suggesting that similar modifications could enhance the efficacy of 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene .

- Metabolic Stability : Investigations into the metabolic stability of related compounds revealed that structural modifications could lead to reduced drug-drug interaction risks and improved bioavailability. This finding emphasizes the importance of optimizing chemical properties for therapeutic applications .

- Antiproliferative Screening : A series of compounds structurally related to 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene were screened against various cancer cell lines, revealing promising antiproliferative activities that warrant further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.